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molecular formula C6H7F2IN2 B8638127 1H-Imidazole, 1-(2,2-difluoroethyl)-4-iodo-2-methyl- CAS No. 824431-93-8

1H-Imidazole, 1-(2,2-difluoroethyl)-4-iodo-2-methyl-

Cat. No. B8638127
M. Wt: 272.03 g/mol
InChI Key: NHKJUPQHUZYAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091222B2

Procedure details

The title compound, MS: m/e=273.0 (M+H+), was prepared in accordance with the general method of example 1 from 5-iodo-2-methyl-1H-imidazole and 2-bromo-1,1-difluoroethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[NH:6][C:5]([CH3:7])=[N:4][CH:3]=1.Br[CH2:9][CH:10]([F:12])[F:11]>>[F:11][CH:10]([F:12])[CH2:9][N:4]1[CH:3]=[C:2]([I:1])[N:6]=[C:5]1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CN=C(N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CN1C(=NC(=C1)I)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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